molecular formula C14H17F3N4O5 B2458717 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide CAS No. 477768-37-9

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide

Cat. No. B2458717
CAS RN: 477768-37-9
M. Wt: 378.308
InChI Key: ZMDRBAMYRFLMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,6-Dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide, also known as 2-DNTMA, is a synthetic chemical compound that is widely used in scientific research. It is a nitroaromatic compound that has been studied for its potential applications in drug synthesis, medicinal chemistry, and chemical biology.

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with the compound , are used as a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Crop-Protection Products

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Polymer Science

A series of fluorinated polyimides containing a multi-ether fluorinated diamine unit were designed . The corresponding polyimides were synthesized through traditionally thermally polycondensation with bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether and various commercial aromatic dinahydrides . These fluorinated polyimides exhibited high organo-solubility in common organic solvents and mechanical properties of tensile strengths of 92–116 MPa, tensile moduli of 2.0–42.3 GPa, elongations at break of 10–36% . They also exhibited glass transition temperatures (Tgs) of 215–265°C, 10 wt % weight-loss temperatures of 525–597°C in N2 .

properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O5/c1-13(2,3)11(12(22)18-4)19-10-8(20(23)24)5-7(14(15,16)17)6-9(10)21(25)26/h5-6,11,19H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDRBAMYRFLMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide

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